molecular formula C6H5BrClN B1280509 2-Bromo-3-chloro-5-methylpyridine CAS No. 65550-81-4

2-Bromo-3-chloro-5-methylpyridine

Cat. No. B1280509
CAS RN: 65550-81-4
M. Wt: 206.47 g/mol
InChI Key: GNNKEUJOCAJOBW-UHFFFAOYSA-N
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Patent
US04555575

Procedure details

The product from paragraph (h) (5.7 g) in hydrobromic acid (48%; 50 ml) was cooled to -15° C. to -10° C. and bromine (2.6 ml) was added dropwise with stirring. The temperature was then kept at -5° C. to 0° C. while sodium nitrite (5.53 g) in water (12 ml) was added dropwise over a period of 45 minutes. When addition was complete, the mixture was stirred a further 30 minutes at 0° C. and poured on to ice. The mixture was made slightly alkaline by dropwise addition of concentrated ammonia, keeping the temperature at 0° C. with added ice. The mixture was extracted with ether (150 ml). The ether extract was washed with water, sodium bisulphite solution, and water, and then dried and evaporated. The residue was taken up in petroleum (b.p. 40°-60° C.) and the solution filtered and evaporated. The residue was identified as 2-bromo-3-chloro-5-methylpyridine.
Name
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
5.53 g
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[C:7]([Cl:8])=[CH:6][C:5]([CH3:9])=[CH:4][N:3]=1.[Br:10]Br.N([O-])=O.[Na+].N>Br.O>[Br:10][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([CH3:9])=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
NC1=NC=C(C=C1Cl)C
Name
Quantity
50 mL
Type
solvent
Smiles
Br
Step Two
Name
Quantity
2.6 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
5.53 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over a period of 45 minutes
Duration
45 min
ADDITION
Type
ADDITION
Details
When addition
STIRRING
Type
STIRRING
Details
the mixture was stirred a further 30 minutes at 0° C.
Duration
30 min
ADDITION
Type
ADDITION
Details
poured on to ice
CUSTOM
Type
CUSTOM
Details
at 0° C.
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether (150 ml)
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
was washed with water, sodium bisulphite solution, and water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
FILTRATION
Type
FILTRATION
Details
the solution filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
Smiles
BrC1=NC=C(C=C1Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.